



Application Notes: Spectrophotometric Determination of Chromate (Cr(VI)) in Wastewater

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|----------------------|----------|-----------|
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Introduction

Chromium is a significant environmental pollutant often found in industrial wastewater from processes such as electroplating, leather tanning, and pigment production. It exists primarily in two oxidation states: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). While Cr(III) is considered an essential micronutrient in trace amounts, Cr(VI) is highly toxic, mobile in water, and a known carcinogen.[1] Consequently, the accurate and sensitive determination of Cr(VI) concentrations in wastewater is crucial for environmental monitoring and regulatory compliance. This application note details the widely used 1,5-diphenylcarbazide method for the spectrophotometric determination of hexavalent chromium.

Principle of the Method

The spectrophotometric determination of hexavalent chromium is based on its reaction with 1,5-diphenylcarbazide (DPC) in an acidic medium.[2][3] Under acidic conditions, Cr(VI) oxidizes DPC to diphenylcarbazone, and the resulting Cr(III) forms a stable, red-violet colored complex with the diphenylcarbazone.[4] The intensity of the color produced is directly proportional to the concentration of Cr(VI) present in the sample. The absorbance of this complex is measured at a maximum wavelength of approximately 540 nm.[1][3][5] This method is highly selective for Cr(VI), as Cr(III) in the sample does not react to form the colored complex.[4][6]

Interferences



Several ions can interfere with the accuracy of the 1,5-diphenylcarbazide method. Notably, iron (Fe(III)) can form a complex with diphenylcarbazide, leading to erroneously high results.[5] Other potential interfering metals include vanadium (V), molybdenum (Mo), and manganese (Mn).[7] The interference from Fe(III) can be mitigated by the addition of a masking agent such as sodium fluoride (NaF), which complexes with the iron and prevents it from reacting with the DPC.[1] It is also recommended to filter the wastewater sample to remove any particulate matter that could cause turbidity and interfere with the absorbance measurement.

Experimental Protocols

- 1. Reagent Preparation
- 1,5-Diphenylcarbazide (DPC) Reagent (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone or isopropyl alcohol.[2][6] This solution should be stored in a dark bottle at 4°C and should be discarded if it turns brown.[2][6]
- Sulfuric Acid Solution (3 M): Carefully and slowly add 167 mL of concentrated sulfuric acid (98%) to approximately 800 mL of deionized water in a 1 L volumetric flask, while cooling the flask in an ice bath. Once cooled to room temperature, dilute to the mark with deionized water.
- Stock Chromium(VI) Standard Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), previously dried at 150°C for one hour, in deionized water and dilute to 1 L in a volumetric flask.
- Working Chromium(VI) Standard Solution (10 mg/L): Pipette 10 mL of the 1000 mg/L stock standard solution into a 1 L volumetric flask and dilute to the mark with deionized water.
- 2. Calibration Curve Preparation
- Prepare a series of calibration standards by pipetting appropriate volumes of the 10 mg/L working standard solution into 50 mL volumetric flasks to cover a concentration range of approximately 0.1 to 1.0 mg/L.
- Add deionized water to bring the volume in each flask to about 40 mL.
- To each flask, add 2 mL of the 3 M sulfuric acid solution and mix well.



- Add 1 mL of the 0.25% DPC reagent to each flask, dilute to the 50 mL mark with deionized water, and mix thoroughly.
- Allow the solutions to stand for 5-10 minutes for full color development.[5]
- Prepare a reagent blank using deionized water in place of the chromium standard and treat it with the same reagents.
- Measure the absorbance of each standard and the blank at 540 nm using a spectrophotometer, with the blank set as the reference.
- Plot a graph of absorbance versus the concentration of Cr(VI) (in mg/L).
- 3. Wastewater Sample Preparation and Analysis
- Collect the wastewater sample in a clean plastic or glass bottle.
- Filter the sample through a 0.45 μm filter to remove any suspended solids.
- Pipette a suitable aliquot (e.g., 25 mL) of the filtered wastewater sample into a 50 mL volumetric flask. If the Cr(VI) concentration is expected to be high, dilute the sample accordingly with deionized water.
- Add deionized water to bring the volume to about 40 mL.
- Add 2 mL of the 3 M sulfuric acid solution and mix.
- Add 1 mL of the 0.25% DPC reagent, dilute to the mark with deionized water, and mix well.
- Allow the solution to stand for 5-10 minutes.
- Measure the absorbance of the sample at 540 nm against the reagent blank.
- Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.

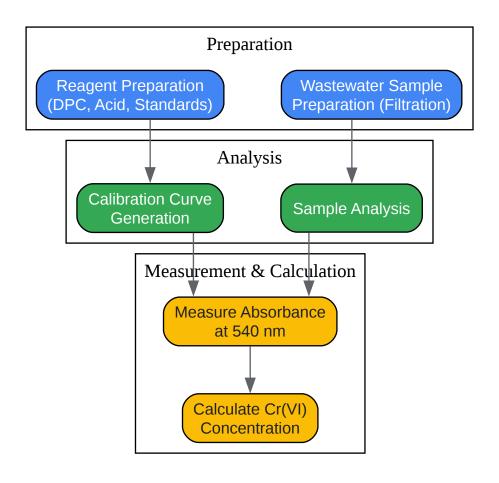
Data Presentation



Table 1: Summary of Quantitative Data for Spectrophotometric Determination of Chromate

| Parameter | Value | Reference |
|---|------------------|-----------|
| Wavelength of Maximum Absorbance (λmax) | 540 nm | [3][5] |
| Linear Concentration Range | 0.1 - 0.9 mg/L | [5] |
| Method Detection Limit (MDL) | 0.02 mg/L | [4] |
| Color Development Time | 5 - 10 minutes | [5] |
| pH for Reaction | Acidic (pH ~1-2) | [1] |

Visualizations

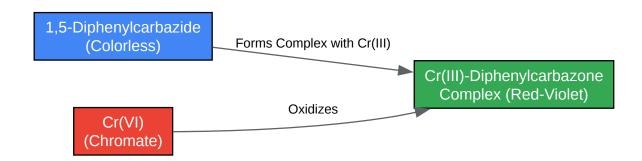


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Caption: Experimental workflow for **chromate** determination.





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Caption: Principle of the DPC reaction for Cr(VI) detection.

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